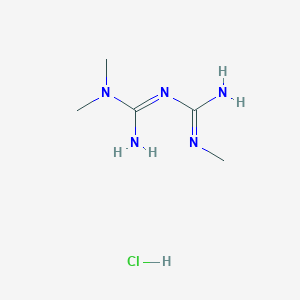
5-bromo-7-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methylquinoxaline (5-Br-7-MeQ) is an aromatic heterocyclic compound, containing both nitrogen and bromine atoms, with a molecular formula of C9H7BrN2. It is a colorless solid with a molecular weight of 221.08 g/mol. 5-Br-7-MeQ is a useful building block in organic synthesis and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
5-bromo-7-methylquinoxaline has a wide range of applications in scientific research. It has been used as a fluorescent dye to visualize cells and tissues in fluorescence microscopy, and as a fluorescent probe for the detection of metal ions. In addition, this compound has been used to study the structure and dynamics of proteins and nucleic acids, as well as to study the effects of drugs on biological systems.
Mécanisme D'action
The mechanism of action of 5-bromo-7-methylquinoxaline is not fully understood. However, it is believed that the bromine atom in the molecule binds to the active site of enzymes, and the nitrogen atoms in the molecule interact with the active site of proteins, resulting in a change in the conformation of the protein. This change in conformation can alter the activity of the enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, and to interfere with the binding of certain proteins to DNA. In addition, this compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-7-methylquinoxaline has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. In addition, it is non-toxic and can be used in a variety of biological systems. However, this compound has some limitations. It is not very soluble in water, and it is not fluorescent in the visible range of the spectrum.
Orientations Futures
The potential applications of 5-bromo-7-methylquinoxaline are vast and varied. Future research could focus on the use of this compound as a probe for the detection of metal ions, or as a fluorescent dye to visualize cells and tissues in fluorescence microscopy. In addition, further research could be conducted to investigate the effects of this compound on the structure and dynamics of proteins and nucleic acids, or to study the effects of drugs on biological systems. Finally, research could be conducted to investigate the potential use of this compound as an inhibitor of certain enzymes, or as an antimicrobial agent.
Méthodes De Synthèse
5-bromo-7-methylquinoxaline can be synthesized from commercially available starting materials such as 4-bromo-7-methylquinoxaline and bromobenzene. The reaction is catalyzed by a palladium-on-carbon catalyst and proceeds via a Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be completed in approximately 24 hours.
Propriétés
IUPAC Name |
5-bromo-7-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXHKRFUHPGXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(difluoromethoxy)benzenesulfonyl]-2-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B6598622.png)

![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
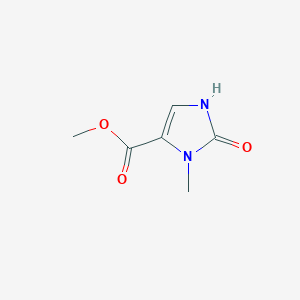
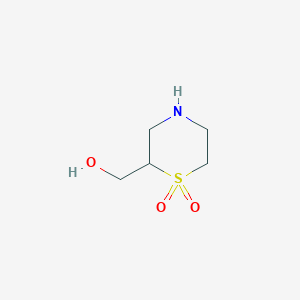
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

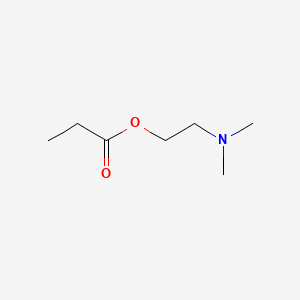
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)
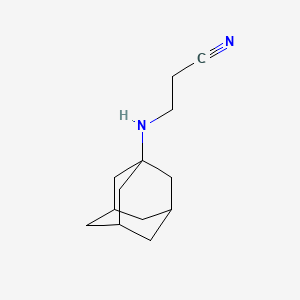
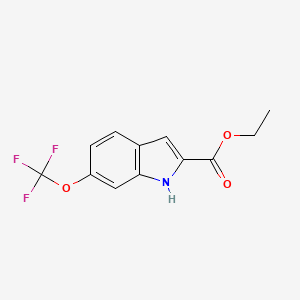
![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)
